![molecular formula C16H14ClN3O B2655252 N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 851798-78-2](/img/structure/B2655252.png)
N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, specific information about the molecular structure of “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, and density. For “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide”, the molecular formula is C16H14ClN3O and the average mass is 299.755 Da .Wissenschaftliche Forschungsanwendungen
Monoamine Oxidase B Inhibition
Indazole and indole-carboxamides, including derivatives similar to N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide, have been identified as highly potent, selective, and reversible inhibitors of MAO-B. These compounds exhibit significant selectivity towards MAO-B over MAO-A, which is crucial for the development of treatments for neurological disorders like Parkinson's disease. The compounds are accessible through standard synthetic procedures, offering high potency and selectivity combined with superior physicochemical properties (Tzvetkov et al., 2014).
Tautomerism Studies
Research on the tautomeric properties of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide derivatives, which share a core structure with N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide, indicates that these compounds primarily exist in the 1H tautomer form. This stability is not influenced by solvents or concentration, providing insights into the molecule's interaction within the MAO-B enzyme binding site. Such studies are critical for understanding the compound's biochemical interactions and optimizing its pharmacological profile (Tzvetkov et al., 2017).
Corrosion Inhibition
Another application area is the study of similar compounds for their corrosion inhibition properties on metals in acidic environments. For example, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, though not the exact compound , demonstrates how derivatives of indazole-carboxamide could potentially serve as effective corrosion inhibitors. This showcases the versatility of the chemical scaffold for applications beyond pharmaceuticals, contributing to materials science and engineering (Raviprabha & Bhat, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide” could include further exploration of its synthesis, chemical reactions, and potential biological activity. For instance, it could have potential application as an advanced intermediate in asymmetric synthesis .
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-10-18-16(21)15-13-3-1-2-4-14(13)19-20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGKSOUQOFWWST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324103 | |
Record name | N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide | |
CAS RN |
851798-78-2 | |
Record name | N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501324103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.